molecular formula C4H14Cl2N2 B013462 1,4-Diaminobutane dihydrochloride CAS No. 333-93-7

1,4-Diaminobutane dihydrochloride

Cat. No.: B013462
CAS No.: 333-93-7
M. Wt: 161.07 g/mol
InChI Key: XXWCODXIQWIHQN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,4-Diaminobutane dihydrochloride exhibits basic properties due to the presence of amino groups . It can act as a weak base, forming salts with strong acids . In biochemical research, it is utilized in the preparation of specialized cell culture media for stem cell cultivation . It is an endogenous metabolite and acts as an indicator of pollution-induced stress in higher plants .

Cellular Effects

This compound is considered an occupational hepatotoxin and a secondary hepatotoxin . This means that it has the potential to cause liver damage if ingested or exposed to in high concentrations . It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Molecular Mechanism

This compound is an NMDA receptor agonist produced by the breakdown of amino acids after the death of an organism. It is a polyamine plant growth regulator affecting the synthesis of macromolecules and the development of root systems in plants. It binds to the polyamine modulatory site of the NMDA receptor and potentiates NMDA-induced currents .

Temporal Effects in Laboratory Settings

This compound is stable, but hygroscopic . It should be stored in a well-ventilated place and the container should be kept tightly closed . It is important to handle this compound with care as it can be toxic and a skin and eye irritant .

Dosage Effects in Animal Models

The toxicity of this compound is relatively low, but safety precautions should still be taken. The oral median lethal dose (LD50) in rats is 463 mg/kg, and the dermal LD50 in rabbits is 1.576 g/kg .

Metabolic Pathways

This compound is synthesized biologically via two different pathways, both starting from arginine . In one pathway, arginine is converted into agmatine, catalyzed by the enzyme arginine decarboxylase (ADC) .

Transport and Distribution

This compound is highly soluble in water, which makes it easy to handle and dissolve in various aqueous solutions . This property allows it to be easily transported and distributed within cells and tissues .

Chemical Reactions Analysis

Types of Reactions: Putrescine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Putrescine dihydrochloride is unique due to its role as a precursor in the biosynthesis of other polyamines like spermidine and spermine. Its involvement in stress responses and cell proliferation makes it a crucial compound in both plant and animal systems .

Properties

IUPAC Name

butane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWCODXIQWIHQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059824
Record name 1,4-Diaminobutane dihydrochloride
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Molecular Weight

161.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Putrescine dihydrochloride
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CAS No.

333-93-7
Record name Putrescine dihydrochloride
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Record name 1,4-Butanediamine, hydrochloride (1:2)
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Record name 1,4-Diaminobutane dihydrochloride
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Record name Tetramethylenediammonium dichloride
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Record name PUTRESCINE DIHYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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